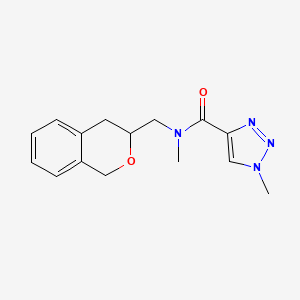

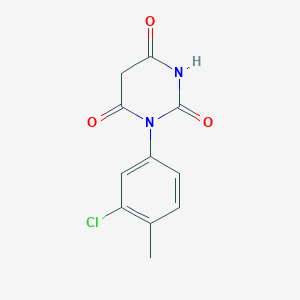

N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. The name suggests it contains an isochroman moiety (a fused benzene and tetrahydrofuran ring), a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms), and a carboxamide group .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their relative positions. The triazole ring is known for its participation in click reactions, and the carboxamide group could be involved in various condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence its solubility, melting point, boiling point, and other properties .Aplicaciones Científicas De Investigación

Chemical Transformations and Synthesis

Research has demonstrated various chemical transformations and synthetic pathways involving triazole compounds, which are structurally related to N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide. For example, Albert (1970) investigated the Dimroth rearrangement, showing how 4-amino-3-benzyl-1,2,3-triazole and its derivatives undergo isomerization in hot, basic solutions, revealing potential for preparative applications in synthetic chemistry (Albert, 1970). Further studies by Albert and Trotter (1979) on v-Triazolo[4,5-d]pyrimidines synthesis from 4-amino-1,2,3-triazole-5-carboxamides and amidines highlighted synthetic routes to obtain 2-substituted 8-azapurin-6-ones, providing insights into the synthesis of complex heterocyclic compounds (Albert & Trotter, 1979).

Potential Applications in Medicinal Chemistry

The synthesis and investigation of triazole derivatives have also pointed towards their potential applications in medicinal chemistry. For instance, Ferrini et al. (2015) developed a protocol based on ruthenium-catalyzed cycloaddition for the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives, which are valuable for the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. This research highlights the utility of triazole compounds in the design of new therapeutics (Ferrini et al., 2015).

Metal–Organic Frameworks (MOFs) and Gas Sorption

Chen et al. (2016) explored the construction of Zn(II)-based metal–organic frameworks (MOFs) using a bifunctional triazolate–carboxylate linker, demonstrating distinct gas sorption behaviors. This study showcases the applicability of triazole derivatives in the development of new materials with potential use in gas storage and separation technologies (Chen et al., 2016).

Mecanismo De Acción

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound.

Propiedades

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,1-dimethyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-18(15(20)14-9-19(2)17-16-14)8-13-7-11-5-3-4-6-12(11)10-21-13/h3-6,9,13H,7-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDXRJMRVIVWMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N(C)CC2CC3=CC=CC=C3CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2893881.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2893884.png)

![tert-butyl N-[1-(prop-2-yn-1-yl)piperidin-4-yl]carbamate](/img/structure/B2893888.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2893890.png)

![N-[6-(2-methoxy-4-methylphenoxy)pyridin-3-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2893896.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B2893897.png)

![2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2893903.png)